Regioisomeric Selectivity: 4-(Aminomethyl)-2-iodophenol vs. 5-(Aminomethyl)-2-iodophenol Synthetic Divergence
4-(Aminomethyl)-2-iodophenol (CAS 1243414-72-3) and 5-(aminomethyl)-2-iodophenol (CAS 943749-98-2) are regioisomers with identical molecular formulas (C₇H₈INO, MW: 249.05) but non-interchangeable reactivity profiles [1]. In the target compound, the iodine occupies the ortho position relative to the phenolic hydroxyl, while in the 5-isomer the iodine is para to the hydroxyl . This positional difference determines the regiochemistry of all downstream cross-coupling products. Ortho-iodophenols exhibit distinct steric constraints and electronic polarization in palladium-catalyzed couplings compared to para-iodinated analogs, directly affecting coupling yields and the spatial orientation of biaryl products [2].
| Evidence Dimension | Iodine substitution position (regiochemistry) |
|---|---|
| Target Compound Data | Iodine at ortho position (2-position) relative to phenolic -OH |
| Comparator Or Baseline | 5-(Aminomethyl)-2-iodophenol: iodine at para position (5-position) relative to -OH |
| Quantified Difference | Structural isomer—ortho vs. para iodine placement; MW identical (249.05 g/mol), CAS distinct (1243414-72-3 vs. 943749-98-2) |
| Conditions | Structural comparison based on IUPAC nomenclature and canonical SMILES |
Why This Matters
Researchers requiring ortho-iodinated building blocks for specific biaryl coupling products or ortho-directed metalation chemistry cannot substitute the para-iodinated isomer without altering final product connectivity.
- [1] ChemSrc. 5-(Aminomethyl)-2-iodophenol. CAS 943749-98-2. Molecular Formula: C₇H₈INO. View Source
- [2] Patent US4029816A. Substituted 2-aminomethyl-6-iodophenols. Merck & Co., Inc. Priority 1976-09-22. View Source
